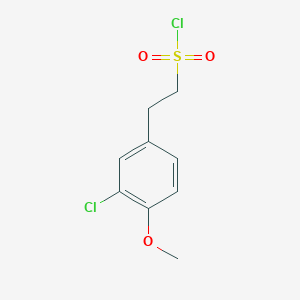

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various sulfonyl chloride compounds has been explored in the provided papers. For instance, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by reacting N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid . Another study reported the preparation of 2-methoxycarbonylphenylsulphonic chloride from 2-chlorobenzoic acid through a series of reactions including nucleophilic substitution, esterification, and oxidation . Additionally, a range of functional aromatic multisulfonyl chlorides and their masked precursors were synthesized, which are essential building blocks for the preparation of dendritic and other complex organic molecules . The synthesis of 2-(phenylthio)ethanesulfonyl chloride was also described, which is the major product of the reaction between lithium 2-(phenylthio)ethanesulfinate and chlorine .

Molecular Structure Analysis

The molecular and electronic structures of the synthesized compounds were characterized using various techniques. X-ray single crystal diffraction was used to determine the crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing that the molecules are organized as molecular crystals with hydrogen bonds of C-H…O type . The structures of 2-methoxycarbonylphenylsulphonic chloride and its intermediates were characterized through IR spectra, 1H NMR spectra, and 13C NMR spectra . The conformation of a series of multisulfonyl chlorides was investigated by 1H NMR spectroscopy .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving sulfonyl chloride compounds. The kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomers were correlated with their stereochemical characteristics . The synthesis of 2-methoxycarbonylphenylsulphonic chloride involved nucleophilic substitution, esterification, and oxidation reactions . The synthesis of multisulfonyl chlorides included oxidative chlorination as a key step . The thermolysis of 2-(phenylthio)ethanesulfonyl chloride was studied, showing that desulfonylation to form 2-(phenylthio)ethyl chloride occurs thermally and is influenced by solvent polarity .

Physical and Chemical Properties Analysis

The physical properties such as melting points of the synthesized compounds were reported. For example, the melting points of 2-methoxycarbonylphenylsulphonic chloride and its intermediates were determined using a Thiele apparatus . The chemical properties, such as reactivity in substitution reactions and thermolysis behavior, were also analyzed. The steric hindrance in the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was found to influence their reactivity . The thermolysis of 2-(phenylthio)ethanesulfonyl chloride highlighted the role of solvent polarity in the rate of desulfonylation .

科学的研究の応用

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The compound 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride, due to its reactive sulfonyl chloride group, serves as a key intermediate in the synthesis of various functional aromatic multisulfonyl chlorides. These multisulfonyl chlorides have been synthesized through a sequence of reactions, which include the quantitative oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides. Such compounds are essential building blocks in the construction of dendritic and other complex organic molecules, showcasing the significance of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride in advanced organic synthesis and material science research (Percec et al., 2001).

Transformation and Degradation Studies

The environmental persistence and transformation of related chlorinated aromatic compounds, such as methoxychlor, have been extensively studied to understand their degradation mechanisms in natural and engineered systems. For instance, the dechlorination and biotransformation of methoxychlor by various environmental bacterial species indicate how microbial processes contribute to the degradation of chlorinated organic compounds in aquatic environments. This research provides insights into the fate and degradation pathways of chlorinated aromatic compounds, including those related to 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride, highlighting the environmental implications and degradation strategies for such chemicals (Satsuma & Masuda, 2012).

Electrocatalytic Reduction Studies

The electrocatalytic reduction of arylethyl chlorides, which are structurally similar to 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride, has been investigated for the synthesis of 2-arylpropanoic acids. These studies, conducted at silver cathodes in the presence of carbon dioxide, demonstrate the potential of electrochemical methods in the selective synthesis of valuable organic compounds from chlorinated intermediates. This research not only underscores the utility of electrocatalysis in organic synthesis but also provides a green chemistry approach to transform chlorinated organic compounds into more valuable products (Isse, Ferlin, & Gennaro, 2005).

Safety And Hazards

The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

特性

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXZIOZXBBBFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)

![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)

![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)

![(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527495.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)

![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)